molecular formula C19H20ClN5 B4178634 5-methyl-9-(1-piperazinyl)benzimidazo[2,1-a]phthalazine hydrochloride

5-methyl-9-(1-piperazinyl)benzimidazo[2,1-a]phthalazine hydrochloride

Cat. No. B4178634
M. Wt: 353.8 g/mol
InChI Key: HISPNXXSDDLOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-9-(1-piperazinyl)benzimidazo[2,1-a]phthalazine hydrochloride is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a heterocyclic compound that contains a benzimidazole ring fused to a phthalazine ring, with a piperazine moiety attached to the benzimidazole ring. The purpose of

Mechanism of Action

The exact mechanism of action of 5-methyl-9-(1-piperazinyl)benzimidazo[2,1-a]phthalazine hydrochloride is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by binding to specific targets in the body, such as enzymes, receptors, or ion channels. The binding of the compound to these targets can lead to changes in their activity, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects
Studies have shown that 5-methyl-9-(1-piperazinyl)benzimidazo[2,1-a]phthalazine hydrochloride can exert a wide range of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of various bacterial and fungal strains, suggesting its potential as an antibacterial and antifungal agent. In addition, the compound has been shown to exhibit antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-methyl-9-(1-piperazinyl)benzimidazo[2,1-a]phthalazine hydrochloride is its versatility in terms of its potential applications. The compound has been shown to exhibit a wide range of pharmacological activities, making it a promising candidate for drug discovery and development. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-methyl-9-(1-piperazinyl)benzimidazo[2,1-a]phthalazine hydrochloride. One area of interest is the development of new synthetic methods for the compound that can improve its yield and purity. Another area of interest is the exploration of the compound's potential as a modulator of ion channels and receptors, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further research is needed to elucidate the exact mechanism of action of the compound and its potential side effects.

Scientific Research Applications

5-methyl-9-(1-piperazinyl)benzimidazo[2,1-a]phthalazine hydrochloride has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. The compound has also been studied for its potential as a modulator of ion channels and receptors.

properties

IUPAC Name

5-methyl-9-piperazin-1-ylbenzimidazolo[2,1-a]phthalazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5.ClH/c1-13-15-4-2-3-5-16(15)19-21-17-7-6-14(12-18(17)24(19)22-13)23-10-8-20-9-11-23;/h2-7,12,20H,8-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISPNXXSDDLOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=CC(=C3)N4CCNCC4)N=C2C5=CC=CC=C15.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-9-piperazin-1-ylbenzimidazolo[2,1-a]phthalazine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-9-(1-piperazinyl)benzimidazo[2,1-a]phthalazine hydrochloride
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5-methyl-9-(1-piperazinyl)benzimidazo[2,1-a]phthalazine hydrochloride
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5-methyl-9-(1-piperazinyl)benzimidazo[2,1-a]phthalazine hydrochloride
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Reactant of Route 6
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